molecular formula C15H12ClN3O B3262620 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one CAS No. 359012-31-0

2-(Benzylamino)-6-chloroquinazolin-4(3H)-one

Cat. No.: B3262620
CAS No.: 359012-31-0
M. Wt: 285.73 g/mol
InChI Key: HXBHBKKFQLDBQJ-UHFFFAOYSA-N
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Description

“2-(Benzylamino)-6-chloroquinazolin-4(3H)-one” is a chemical compound with a linear formula of C11H11N3O . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its linear formula C11H11N3O . The compound has a molecular weight of 201.23 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzylamines are known to undergo various chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions .

Scientific Research Applications

Antimicrobial Activities

2-(Benzylamino)-6-chloroquinazolin-4(3H)-one and its derivatives have been studied for their antimicrobial properties. Patel and Shaikh (2011) synthesized new compounds from this class and evaluated them for their antimicrobial activity, finding that some derivatives exhibited good activity compared to standard drugs (Patel & Shaikh, 2011).

Antibacterial Activity

Research by Azab, Kassab, El-Hashash, and Ali (2009) explored the synthesis of 4(3H)quinazolinone derivatives and their antibacterial properties. Their findings contribute to the understanding of the potential use of these compounds in antibacterial applications (Azab, Kassab, El-Hashash, & Ali, 2009).

Herbicidal Activity

The compound's usefulness as a bioisostere for ether links in herbicides was demonstrated by Bird et al. (1997). They showed that N-methyl arylaminophenoxypropionate esters, including derivatives of 6-chloroquinazolin-2-yl, exhibited high herbicidal activity (Bird et al., 1997).

Corrosion Inhibition

Kadhim et al. (2017) evaluated derivatives like 3-amino-2-methylquinazolin-4(3H)-one for their corrosion inhibition properties on mild steel, revealing significant inhibition efficiency, which highlights the potential industrial applications of these compounds (Kadhim et al., 2017).

Potential Treatment for SARS-CoV-2

A 2022 study by Lee et al. synthesized 2-benzylaminoquinazolin-4(3H)-one derivatives, identifying compounds with significant anti-SARS-CoV-2 activity. This indicates the potential for these compounds in treating emerging viral infections (Lee et al., 2022).

Antimalarial and Antitumor Activities

Zhou et al. (1989) synthesized 2,4-diamino-6-(N-methyl-substituted benzylamino) quinazolines and found that some of these compounds exhibited potent antimalarial and antitumor effects. These findings open avenues for further research in pharmaceutical applications (Zhou et al., 1989).

Safety and Hazards

The safety data sheet for a similar compound, benzylamine, indicates that it is combustible, harmful if swallowed or in contact with skin, and harmful to aquatic life . It’s important to handle such compounds with care, using protective gloves, eye protection, and face protection .

Properties

IUPAC Name

2-(benzylamino)-6-chloro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-6-7-13-12(8-11)14(20)19-15(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBHBKKFQLDBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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